![molecular formula C12H17Cl2N5O B1404716 [1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride CAS No. 1239842-05-7](/img/structure/B1404716.png)

[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride

Descripción general

Descripción

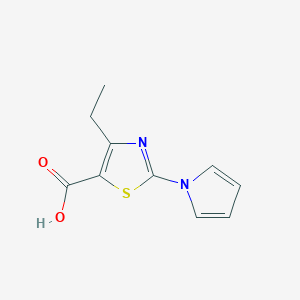

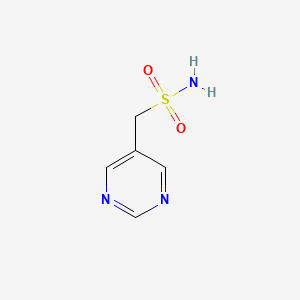

“[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride” is a chemical compound . It is a derivative of oxadiazole, a heterocyclic compound that consists of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .

Synthesis Analysis

Oxadiazole derivatives are synthesized from furan by replacing two methylene groups with two nitrogen atoms . The aromaticity of the furan ring is reduced to such an extent that it shows conjugated diene character . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .Molecular Structure Analysis

The IR spectrum of a similar compound shows various peaks corresponding to different functional groups . The 1H NMR spectrum also provides information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

Oxadiazoles have been widely studied due to their broad range of chemical and biological properties . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Aplicaciones Científicas De Investigación

Antibacterial Activity

Compounds containing the oxadiazole ring have been reported to exhibit antibacterial activity . For example, synthesized derivatives have been evaluated against different bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Antimicrobial Activity

In addition to antibacterial properties, oxadiazole derivatives also show antimicrobial activity. For instance, 1-substituted-3-(4-morpholino-6-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1,3,5-triazin-2-yl)substituted urea has been developed and evaluated for antimicrobial activity against different strains .

Antitumor Activity

Oxadiazole derivatives have been reported to exhibit antitumor activity . This makes them potential candidates for the development of new anticancer drugs.

Antiviral Activity

Compounds containing the oxadiazole ring have been found to possess antiviral properties . This suggests potential applications in the development of antiviral drugs.

Antioxidant Activity

Oxadiazole derivatives have been reported to exhibit antioxidant activity . This property could be harnessed in the development of drugs for conditions associated with oxidative stress.

Use in High-Energy Molecules

Oxadiazole derivatives have been utilized as high-energy molecules or energetic materials . This suggests potential applications in fields requiring high-energy compounds.

Use in Pharmaceutical Compounds

The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . This variation allows these molecules to be utilized as pharmaceutical compounds .

Use in Ionic Salts

The variation in the properties of oxadiazoles allows these molecules to be utilized as ionic salts . This suggests potential applications in fields requiring ionic salts.

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O.2ClH/c13-12(4-2-1-3-5-12)11-16-10(17-18-11)9-8-14-6-7-15-9;;/h6-8H,1-5,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIPFIJPIXVYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)

![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)

![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)

![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)

![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)

![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B1404651.png)